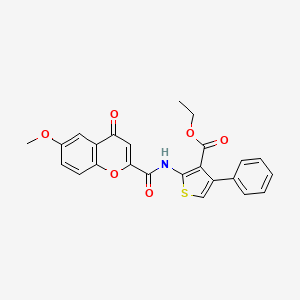

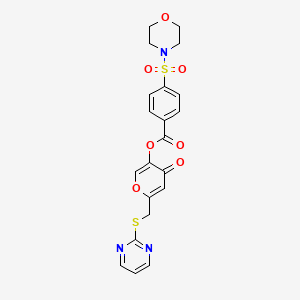

ethyl 2-(6-methoxy-4-oxo-4H-chromene-2-carboxamido)-4-phenylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Methoxy-4-oxo-4H-chromene-2-carboxylic acid” is a chemical compound with the formula C11H8O5 . It’s used for research purposes and is available from various suppliers .

Synthesis Analysis

The synthesis of this compound involves several steps . First, the appropriate hydroxyacetophenone is dissolved in dioxane. Then, diethyl oxalate and a solution of MeONa in MeOH are added. The resulting solution is heated to 120°C for 20 minutes. Then, a solution of HCl is added and the reaction is heated to 120°C for 40 minutes. The reaction is decanted over water and the solid formed is filtered and washed with water. The solid is then dried, washed with dichloromethane and dried again .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the hydroxyacetophenone with diethyl oxalate in the presence of MeONa in MeOH, followed by the addition of HCl .

Aplicaciones Científicas De Investigación

Cancer Research and Drug Resistance

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a related compound, demonstrates potential in overcoming drug resistance in cancer cells. It's effective against a range of hematologic and solid tumor cells and shows selectivity toward drug-resistant cancer cells over parent cancer cells by inducing apoptosis. This suggests its potential as a treatment for cancers with multiple drug resistance (Das et al., 2009).

Synthesis and Biological Evaluation

In another study, 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives were synthesized, indicating the versatility of the compound in producing new derivatives with potential biological applications. The study highlights the process of synthesis, indicating the relevance in pharmaceutical chemistry (Ramaganesh et al., 2010).

Methodological Innovations

In methodological advancements, an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, including the compound , was reported. This represents a step forward in the field of organic chemistry, emphasizing the compound's role in facilitating new synthesis methods (Boominathan et al., 2011).

Crystal and Molecular Structure Studies

The crystal and molecular structures of related compounds were examined, providing insights into the physical and chemical properties vital for its applications in scientific research. These studies are essential in the fields of material science and molecular engineering (Kaur et al., 2012).

G Protein-Coupled Receptor Research

A potent and selective GPR35 agonist, closely related to the compound , was synthesized and characterized. This is significant in pharmacology and drug development, especially in studying orphan G protein-coupled receptors (Thimm et al., 2013).

Antimicrobial Activity

Further applications include antimicrobial activity studies where derivatives of the compound were synthesized and tested against various bacterial and fungal strains. This highlights its potential in the development of new antimicrobial agents (Tiwari et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[(6-methoxy-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6S/c1-3-30-24(28)21-17(14-7-5-4-6-8-14)13-32-23(21)25-22(27)20-12-18(26)16-11-15(29-2)9-10-19(16)31-20/h4-13H,3H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHOJVULPNUIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2556837.png)

![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2556840.png)

![2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2556851.png)

![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556856.png)

![2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556859.png)